Ethinyl Estradiol Dimer 1

Catalog No.
S12810061
CAS No.
M.F
C40H46O4
M. Wt
590.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethinyl Estradiol Dimer 1

Product Name

Ethinyl Estradiol Dimer 1

IUPAC Name

(13S,17R)-17-ethynyl-4-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C40H46O4

Molecular Weight

590.8 g/mol

InChI

InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28?,29?,30?,31?,33?,34?,37-,38-,39-,40-/m0/s1

InChI Key

NJQNSQBJRQOHDJ-GXDBWTFGSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CC[C@]8(C7CC[C@]8(C#C)O)C)O

Ethinyl Estradiol Dimer 1 is a synthetic derivative of estradiol, a potent estrogen hormone. This compound is characterized by the presence of two ethynyl estradiol units linked together, enhancing its biological activity compared to monomeric forms. The dimerization of estradiol leads to unique structural features that can influence its pharmacological properties, particularly in targeting specific biological pathways.

The primary chemical reaction involved in the synthesis of Ethinyl Estradiol Dimer 1 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of triazole linkages between the two estradiol moieties. The reaction typically proceeds through the following steps:

  • Formation of azide-terminated linkers via nucleophilic substitution.
  • Reaction of these azides with terminal alkynes derived from ethynyl estradiol under copper(I) catalysis.
  • Isolation and purification of the dimerized product through chromatographic techniques.

These steps yield high purity and yield, often exceeding 75% for the final product .

Ethinyl Estradiol Dimer 1 exhibits significant biological activity, particularly in anticancer applications. Studies indicate that it targets tubulin dynamics, disrupting mitotic spindle assembly and thereby inhibiting cancer cell proliferation. In vitro assays have shown that this compound can selectively induce cytotoxic effects in cancer cells, with some derivatives demonstrating IC50 values lower than those of traditional chemotherapeutics like 2-methoxyestradiol . Additionally, it has been noted for its anti-angiogenic properties, which are crucial in preventing tumor growth and metastasis.

The synthesis of Ethinyl Estradiol Dimer 1 involves several key methods:

  • Preparation of Linkers: Azido-terminated linkers are synthesized through nucleophilic substitution using sodium azide.
  • Dimer Formation: The CuAAC reaction is employed to couple the azide linkers with ethynyl estradiol. This reaction is facilitated by a copper catalyst and often performed under microwave irradiation to enhance reaction rates and yields .
  • Characterization: The resultant dimers are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm their structure and purity .

Ethinyl Estradiol Dimer 1 has several notable applications:

  • Anticancer Therapy: Its ability to inhibit tubulin assembly positions it as a candidate for cancer treatment, particularly in targeting resistant cancer cell lines.
  • Hormonal Therapy: Given its estrogenic properties, it may also find use in hormonal therapies for conditions like menopause or hormone replacement therapy.
  • Research Tool: The compound serves as a valuable tool in studying estrogen receptor signaling pathways and their implications in various diseases.

Interaction studies have demonstrated that Ethinyl Estradiol Dimer 1 binds effectively to tubulin at the colchicine binding site, disrupting normal microtubule dynamics. This interaction is crucial for its anticancer activity, as it leads to cell cycle arrest and apoptosis in sensitive cancer cell lines . Additionally, studies have explored its interactions with estrogen receptors, revealing potential implications for both therapeutic efficacy and side effects associated with estrogenic activity.

Ethinyl Estradiol Dimer 1 can be compared with several similar compounds based on structural and functional characteristics:

Compound NameStructure TypePrimary UseUnique Feature
Ethinyl EstradiolMonomerOral contraceptiveWidely used in hormonal contraceptives
2-MethoxyestradiolMonomerAnticancerExhibits lower toxicity in certain models
Estrone HeterodimersDimerAnticancerDifferent linker structure affects activity
EstriolMonomerHormonal therapyWeaker estrogenic activity compared to others

Ethinyl Estradiol Dimer 1 stands out due to its enhanced potency against cancer cells and specific interactions with tubulin dynamics, making it a promising candidate for further development in therapeutic applications .

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

590.33960994 g/mol

Monoisotopic Mass

590.33960994 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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